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Compound of Interest

Compound Name: 5-Nitrobarbituric acid

Cat. No.: B147299

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of barbituric acid and its derivative, 5-
nitrobarbituric acid, focusing on their synthesis, properties, and reactivity. This information is
intended to assist researchers in selecting the appropriate starting material for their synthetic
endeavors and in understanding the influence of the nitro group on the chemical behavior of
the barbiturate core.

Introduction

Barbituric acid, a heterocyclic compound, serves as the parent structure for a wide range of
pharmacologically active substances known as barbiturates.[1][2] While barbituric acid itself is
not pharmacologically active, its derivatives have been historically significant as sedatives,
hypnotics, and anticonvulsants.[1][2] The introduction of a nitro group at the 5-position to form
5-nitrobarbituric acid significantly alters the electronic properties and reactivity of the
molecule, opening up different avenues for synthetic transformations. This guide will explore
these differences through a detailed comparison of their synthesis and chemical properties,
supported by experimental data.

Synthesis and Physicochemical Properties: A Head-
to-Head Comparison
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The synthesis of 5-nitrobarbituric acid is typically achieved through the direct nitration of

barbituric acid. The parent barbituric acid is commonly synthesized via the condensation of

urea and a malonic acid derivative.

Table 1: Comparison of Physical and Chemical

Properties

Property Barbituric Acid 5-Nitrobarbituric Acid

Molecular Formula C4HaN20s3 C4H3N30s

Molar Mass 128.09 g/mol 173.08 g/mol [3]
176 °C (anhydrous,

Melting Point 245 °C (decomposes)[2] decomposes)[4], 181-183 °C
(hydrated, decomposes)[4]
Prisms and leaflets from water,

Appearance White crystalline powder can be yellow crystalline
powder[4][5]
Slightly soluble in water;

- ) soluble in alcohol and sodium

Solubility Soluble in water[2] ) S ]
hydroxide solution; insoluble in
ether[5]
Expected to be more acidic

Acidity (pKa) 4.01 (for the C-5 proton)[2] due to the electron-

withdrawing nitro group

Experimental Protocols
Synthesis of Barbituric Acid

Barbituric acid can be prepared by the condensation of diethyl malonate and urea in the

presence of a strong base like sodium ethoxide.[1][6][7]

Procedure:

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b147299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8495898/
https://journals.irapa.org/index.php/BCS/article/download/294/150/1205
http://www.orgsyn.org/demo.aspx?prep=CV2P0440
http://www.orgsyn.org/demo.aspx?prep=CV2P0440
http://www.orgsyn.org/demo.aspx?prep=CV2P0440
https://www.mdpi.com/2073-4344/9/2/131
https://journals.irapa.org/index.php/BCS/article/download/294/150/1205
https://www.mdpi.com/2073-4344/9/2/131
https://journals.irapa.org/index.php/BCS/article/download/294/150/1205
https://courseware.cutm.ac.in/wp-content/uploads/2021/03/6.barbuturic-acid.pdf
http://www.orgsyn.org/demo.aspx?prep=CV2P0060
https://www.faculty.uobasrah.edu.iq/uploads/teaching/1705861468.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

In a round-bottom flask equipped with a reflux condenser, dissolve 11.5 g of sodium in 250
mL of absolute ethanol to prepare sodium ethoxide.

To this solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in
250 mL of hot absolute ethanol.

The mixture is refluxed for 7 hours, during which a white solid precipitates.

After cooling, the reaction mixture is treated with 500 mL of hot water and acidified with
hydrochloric acid.

The resulting solution is cooled to induce crystallization.

The white crystals of barbituric acid are collected by filtration, washed with cold water, and
dried.

This procedure typically yields 46-50 g (72-78%) of barbituric acid.[6]

Synthesis of 5-Nitrobarbituric Acid

5-Nitrobarbituric acid is synthesized by the nitration of barbituric acid using fuming nitric acid.

[4]

Procedure:

In a flask equipped with a mechanical stirrer and an ice bath, 143 cc of fuming nitric acid (sp.
gr. 1.52) is placed.

While stirring and maintaining the temperature below 40°C, 100 g of barbituric acid is added
over a period of two hours.

The mixture is stirred for an additional hour after the addition is complete.

Subsequently, 430 cc of water is added, and the solution is cooled to 10°C to precipitate the
product.

The crude 5-nitrobarbituric acid is collected by filtration, washed with cold water, and dried.
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» Recrystallization from boiling water yields the purified product.
e The yield of the anhydrous compound is typically between 90-94 g (85-90%).[4]

Comparative Analysis of Reactivity in Synthesis

The primary difference in the synthetic utility of barbituric acid and 5-nitrobarbituric acid
stems from the electronic effect of the nitro group.

Barbituric Acid:

e The C-5 position of barbituric acid is flanked by two carbonyl groups, making the methylene
protons acidic (pKa = 4.01).[2] This allows for easy deprotonation to form a nucleophilic
carbanion.

 This nucleophilicity is the basis for many of its characteristic reactions, such as the
Knoevenagel condensation with aldehydes and ketones to form 5-ylidene derivatives.[8]

e It can also undergo Michael additions and other C-alkylation reactions.
5-Nitrobarbituric Acid:

e The powerful electron-withdrawing nature of the nitro group significantly decreases the
electron density of the pyrimidine ring.

¢ This deactivation makes the C-5 position less nucleophilic and more electrophilic in
character.

o Consequently, 5-nitrobarbituric acid is less reactive towards electrophilic reagents at the
ring nitrogen or oxygen atoms.

e The nitro group is a strong deactivating group for electrophilic aromatic substitution, and by
analogy, it deactivates the barbituric acid ring towards further electrophilic attack.[9][10]

e However, the nitro group can be a handle for further synthetic transformations. For instance,
it can be reduced to an amino group, which can then be diazotized or participate in other
reactions, opening up a different set of synthetic possibilities.
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Visualization of Synthetic Pathways
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Caption: Synthetic routes to Barbituric Acid and 5-Nitrobarbituric Acid.
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Caption: Comparative reactivity pathways of Barbituric Acid and 5-Nitrobarbituric Acid.

Conclusion

Barbituric acid and 5-nitrobarbituric acid represent two versatile building blocks in organic
synthesis, each with distinct reactivity profiles. Barbituric acid's utility lies in the nucleophilicity
of its C-5 position, making it an ideal substrate for condensation and addition reactions. In
contrast, the introduction of a nitro group in 5-nitrobarbituric acid deactivates the ring towards
electrophilic attack and reduces the nucleophilicity of the C-5 position. However, the nitro group
itself provides a functional handle for a different array of chemical transformations. The choice
between these two compounds will, therefore, depend on the specific synthetic strategy and
the desired final product. Understanding their comparative synthesis and reactivity is crucial for
the efficient design and execution of synthetic routes in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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